molecular formula C12H22ClNO2 B2492763 Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride CAS No. 2361645-26-1

Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride

Cat. No. B2492763
CAS RN: 2361645-26-1
M. Wt: 247.76
InChI Key: LYCGRZPAYBBSGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride derivatives often involves condensation polymerization or Prins cascade cyclization processes. For instance, a novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting a unique method for generating spiromorpholinotetrahydropyran derivatives through Prins bicyclization (Reddy et al., 2014). Another approach involves the condensation of 3,9-bis(7-carbomethoxyheptyl)-2,4,8,10-tetraoxaspiro[5.5]undecane with diamines to yield linear poly(amide-acetals), demonstrating the versatility of this compound in polymer synthesis (Pryde et al., 1962).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. A significant study involved single crystal X-ray diffraction analysis, revealing detailed structural information, such as the positioning of substituents and conformational aspects of the compound (Kirillov et al., 2010).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including polymerization, crosslinking, and condensation, to form polymers with unique properties. For example, it can undergo condensation polymerization with ethylene glycol to give linear poly(ester-acetals) susceptible to crosslinking, producing insoluble, infusible, and transparent solids strongly adherent to glass (Pryde et al., 1962).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. For instance, the crosslinked polymers derived from its condensation reactions are noted for being insoluble and infusible, with a transparent solid form, indicating specific thermal and solubility characteristics that are essential for material science applications.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, make this compound a versatile compound in organic chemistry. Its ability to react under mild conditions to produce active esters, as shown in the synthesis of N-protected amino acid-ASUD esters, highlights its utility in peptide synthesis (Rao et al., 2016).

Scientific Research Applications

Enantioselective Synthesis

  • This compound has been utilized in the enantioselective synthesis of naturally occurring alkaloids such as isonitramine, sibirine, and nitramine. Key processes in these syntheses include diastereoselective Hosomi–Sakurai allylation followed by ring-closing metathesis (Pandey et al., 2011).

Synthesis of Pharmacologically Important Intermediates

  • It's used in the stereoselective synthesis of important intermediates for pharmacologically significant compounds, such as perhydrohistrionicotoxin (Ibuka et al., 1981).

Novel Cascade Synthesis Processes

  • A Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, marking the first report of spiromorpholinotetrahydropyran derivatives synthesis via Prins bicyclization, has been developed (Reddy et al., 2014).

Synthesis of Condensation Polymers

  • The compound has been involved in the synthesis of condensation polymers, particularly in creating linear polymers susceptible to crosslinking, producing insoluble, infusible, and transparent solids (Pryde et al., 1962).

Development in Solid-Phase Synthesis

  • It has applications in the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, facilitated by the development of specific resin linkers (Macleod et al., 2006).

Synthesis of Dipeptides

  • The compound has been used in synthesizing dipeptides from activated α-amino acids, proving effective for coupling a variety of chiral amino acids without loss of enantiomeric purity (Nowshuddin & Reddy, 2011).

Crystallographic Studies

  • Its crystal structure has been analyzed through single crystal X-ray diffraction, providing insights into molecular configurations and interactions (Kirillov et al., 2010).

New Reagents for Peptide Synthesis

  • It has been utilized in the development of new reagents for synthesizing N-protected amino acid esters, crucial for peptide synthesis (Rao et al., 2016).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

Structurally similar compounds, such as the 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

If it acts similarly to the 3,9-diazaspiro[5.5]undecane-based compounds, it may function as a competitive antagonist at GABAARs . This means it would bind to the same site as GABA and prevent GABA from exerting its inhibitory effect, potentially leading to increased neuronal activity.

properties

IUPAC Name

methyl 3-azaspiro[5.5]undecane-9-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-15-11(14)10-2-4-12(5-3-10)6-8-13-9-7-12;/h10,13H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCGRZPAYBBSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CC1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2361645-26-1
Record name methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride
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